N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine is a synthetic organic compound characterized by its quinazolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and biochemical research. The presence of methoxy groups and a glycine moiety contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation of the quinazolinone core is achieved using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Acetylation: The acetylation of the quinazolinone derivative is performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of Glycine Moiety: The final step involves coupling the acetylated quinazolinone with glycine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biochemical Research: Used as a probe to study enzyme interactions and receptor binding.
Pharmacology: Evaluated for its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: Utilized in the synthesis of more complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of biochemical pathways. The methoxy groups and the glycine moiety play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]alanine
- N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]serine
- N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]threonine
Uniqueness
N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, stability, and reactivity, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6/c1-22-10-3-8-9(4-11(10)23-2)16-7-17(14(8)21)6-12(18)15-5-13(19)20/h3-4,7H,5-6H2,1-2H3,(H,15,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAUHMSTTVGKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.